4-Formylphenyl 1-naphthoate
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Overview
Description
4-Formylphenyl 1-naphthoate is an organic compound with the molecular formula C18H12O3 It is characterized by the presence of a formyl group attached to a phenyl ring, which is further esterified with 1-naphthoic acid
Mechanism of Action
Target of Action
This compound is a biochemical used for proteomics research
Mode of Action
It’s known that the compound is involved in proteomics research , suggesting it may interact with proteins or other biomolecules in the cell. The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
One study mentioned the synthesis of new naphthoate-based scaffolds containing quinoline, pyranone, and cyclohexenone moieties . This suggests that 4-Formylphenyl 1-naphthoate may be involved in complex biochemical reactions, potentially affecting multiple pathways. The downstream effects of these pathways are currently unknown and require further investigation.
Result of Action
Given its use in proteomics research , it’s plausible that the compound could have diverse effects depending on the context of its use. More research is needed to fully understand the effects of this compound at the molecular and cellular levels.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-studied. Factors such as temperature, pH, and the presence of other molecules could potentially affect its action. For instance, it’s known that the compound is stored under nitrogen at 4°C , suggesting that these conditions may be important for its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylphenyl 1-naphthoate typically involves the esterification of 4-formylphenol with 1-naphthoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely utilize continuous flow reactors to ensure efficient mixing and reaction completion, along with purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid group.
Reduction: The formyl group can also be reduced to an alcohol group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst, and sulfonation using concentrated sulfuric acid.
Major Products:
Oxidation: 4-Carboxyphenyl 1-naphthoate.
Reduction: 4-Hydroxymethylphenyl 1-naphthoate.
Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.
Scientific Research Applications
4-Formylphenyl 1-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
4-Formylphenyl acetate: Similar structure but with an acetate group instead of a naphthoate group.
4-Formylphenyl benzoate: Similar structure but with a benzoate group instead of a naphthoate group.
4-Formylphenyl 2-naphthoate: Similar structure but with a 2-naphthoate group instead of a 1-naphthoate group.
Uniqueness: 4-Formylphenyl 1-naphthoate is unique due to the presence of the 1-naphthoate group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
(4-formylphenyl) naphthalene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c19-12-13-8-10-15(11-9-13)21-18(20)17-7-3-5-14-4-1-2-6-16(14)17/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLURIIXZCMFZTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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